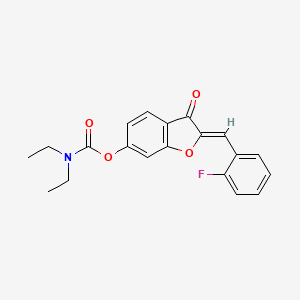

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

説明

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-fluorobenzylidene group at the C2 position and a diethylcarbamate functional group at the C6 position.

特性

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-14-9-10-15-17(12-14)26-18(19(15)23)11-13-7-5-6-8-16(13)21/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXRYXOHGDUNCB-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran core with a fluorobenzylidene moiety and a diethylcarbamate group, which contributes to its biological properties. The IUPAC name is [(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate. Its molecular formula is with a molecular weight of 345.35 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | [(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |

| Molecular Formula | |

| Molecular Weight | 345.35 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions. This reaction can be performed using sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The fluorobenzylidene moiety enhances binding affinity to specific enzymes or receptors, potentially modulating biological pathways involved in disease processes. This interaction may lead to inhibition or activation of certain enzymes, thus influencing cellular functions and signaling pathways .

Anticancer Properties

Recent studies have indicated that fluorinated compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (Z)-2-(2-fluorobenzylidene)-3-oxo have shown significant inhibition of glycolysis in glioblastoma multiforme (GBM) cells, making them promising candidates for cancer treatment . The mechanism involves the compound's ability to inhibit hexokinase activity, which is crucial for cancer cell metabolism.

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties. In vitro studies are needed to evaluate its efficacy against various bacterial and fungal strains. The presence of the fluorine atom may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory activities. These effects could be attributed to the modulation of inflammatory pathways through the inhibition of specific enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluating fluorinated derivatives revealed that modifications at the C-2 position significantly enhanced cytotoxicity in hypoxic conditions typical of tumor microenvironments. The IC50 values for these derivatives were markedly lower than those for non-fluorinated counterparts, indicating improved efficacy in targeting cancer cells .

- Inhibition of Glycolysis : Research on halogenated analogs demonstrated that these compounds could effectively inhibit glycolysis in GBM cells by targeting hexokinase II. This inhibition was more pronounced under hypoxic conditions, suggesting a potential therapeutic strategy for aggressive cancers characterized by altered metabolism .

類似化合物との比較

Structural Insights :

- C2 Substituents: The 2-fluorobenzylidene group in the target compound likely enhances electron-withdrawing effects and hydrophobic interactions compared to non-fluorinated analogs (e.g., 5a’s indole group). Fluorine’s small size and high electronegativity may optimize tubulin binding .

- C6 Substituents : The diethylcarbamate group replaces traditional hydroxyl or ester moieties (e.g., A3’s acetate), reducing susceptibility to esterase-mediated hydrolysis and extending plasma half-life .

Mechanistic and Pharmacokinetic Profiles

- Tubulin Binding : Molecular docking confirms 5a’s interaction with the colchicine-binding site, a mechanism likely shared by the target compound due to structural homology .

- Metabolic Stability : Diethylcarbamate derivatives resist enzymatic degradation better than ester-containing analogs (e.g., A3’s acetate), suggesting enhanced in vivo persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。